molecular formula C14H25N5O2 B6982292 3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol

3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol

Cat. No.: B6982292
M. Wt: 295.38 g/mol
InChI Key: WDIUZFKRAAZPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol is a complex organic compound featuring a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the cyclopentyl and hydroxypropylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the triazine derivative with propanolamine under mild conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydrotriazine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Diagnostic Tools: Used in imaging and diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its triazine core.

    Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act on cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The triazine ring can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-cyclopentyl-1,3,5-triazine: Shares the triazine core but lacks the hydroxypropylamino group.

    3-Amino-1,2,4-triazine: A simpler triazine derivative with different substitution patterns.

    6-(Hydroxypropylamino)-1,3,5-triazine: Similar but without the cyclopentyl group.

Uniqueness

3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[4-cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c20-9-3-7-15-13-17-12(11-5-1-2-6-11)18-14(19-13)16-8-4-10-21/h11,20-21H,1-10H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIUZFKRAAZPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC(=N2)NCCCO)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.